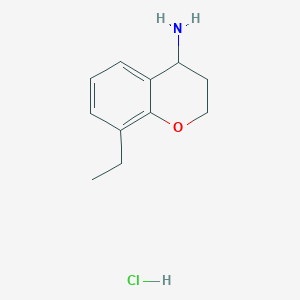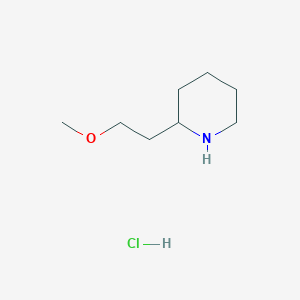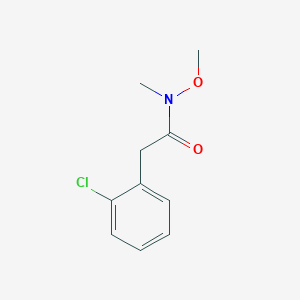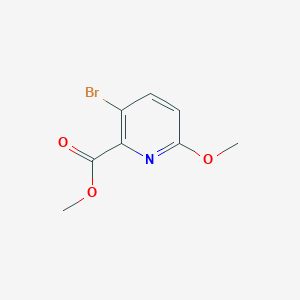
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Descripción general
Descripción
“8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It is a derivative of benzopyran .
Molecular Structure Analysis
The molecular structure of “8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” includes a benzopyran ring, an ethyl group at the 8th position, and an amine group at the 4th position . The hydrochloride indicates that it’s a salt formed with hydrochloric acid .Physical And Chemical Properties Analysis
The molecular weight of “8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride” is 213.71 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Therapy
- Scientific Field: Biomedical and Pharmaceutical Sciences .
- Application Summary: Benzopyran-4-ones have been found to have cytotoxic effects against multi-drug resistant cancer cell lines . They have been combined with isoxazoles, which have anti-inflammatory properties, to create hybrid compounds .
- Methods of Application: These hybrid compounds were synthesized and their antiproliferative activity was tested against a panel of six cancer cell lines and two normal cell lines .
- Results: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .
Biotransamination Reactions
- Scientific Field: Organic and Inorganic Chemistry .
- Application Summary: The stereoselective synthesis of chiral amines is an important task in chemistry . Amine transaminases have been applied in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one .
- Methods of Application: The reaction conditions were optimized in terms of enzyme loading, temperature, and reaction times .
- Results: Suitable enzymes were found for accessing both target amine enantiomers in high conversion and enantiomeric excess values .
Synthesis of Tetrahydropyranylated Products
- Scientific Field: Organic Chemistry .
- Application Summary: 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols .
- Methods of Application: This synthesis involves reacting alcohols with 3,4-Dihydro-2H-pyran in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
- Results: The reaction results in the formation of tetrahydropyranylated products .
Synthesis of Tetrahydropyran Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 3,4-Dihydro-2H-pyran can also be used to synthesize tetrahydropyran derivatives .
- Methods of Application: This synthesis involves reacting pyrazoles with 3,4-Dihydro-2H-pyran in the presence of trifluoroacetic acid .
- Results: The reaction results in the formation of tetrahydropyran derivatives .
Synthesis of 2-Oxo Dihydropyrimidinones (DHPMs)
- Scientific Field: Organic Chemistry .
- Application Summary: Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)4) has been applied to the synthesis of a diversity of 2-oxo DHPMs .
- Methods of Application: The reaction conditions were optimized in terms of catalyst loading .
- Results: Suitable catalysts were found for accessing both target amine enantiomers in high conversion and enantiomeric excess values .
Anticancer Agents
- Scientific Field: Biomedical and Pharmaceutical Sciences .
- Application Summary: The benzopyran-4-one skeleton has a variety of pharmacological properties, such as anticancer, antiallergic, antitubercular, anti-inflammatory, antidiabetic, antimicrobial, antihypertensive, and anti-HIV . 3-Substituted benzopyran-4-one derivatives have been identified as potential anticancer agents from biological screening on cancer cell lines .
- Methods of Application: The biological significance of benzopyran-4-ones as cytotoxic agents against multi-drug resistant cancer cell lines and isoxazoles as anti-inflammatory agents in cellular assays prompted us to design and synthesize their hybrid compounds and explore their antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
- Results: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .
Propiedades
IUPAC Name |
8-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9;/h3-5,10H,2,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHKMLAHMZQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)






![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)





![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)